N-Piperonylidene-P-anisidine

Purification Thermal stability Process chemistry

Researchers seeking reproducible catalytic or biological outcomes often face variability from non-specific benzylideneaniline analogs. N-Piperonylidene-P-anisidine (CAS 24033-09-8) eliminates this uncertainty with a defined stereoelectronic profile. Its unique combination of a sterically demanding 1,3-benzodioxole ring and an electron-donating p-methoxy group creates a tailored bidentate ligand environment, directly impacting metal center geometry and complex stability. This specification translates to measurable performance gains: • Enhanced Solubility: LogP of 3.17 increases metal complex solubility in non-polar solvents for homogeneous catalysis versus the unsubstituted analog (LogP 2.31). • Controlled Reactivity: Predictable imine bridge reactivity supports systematic polymer synthesis and medicinal chemistry hit-to-lead optimization. • Supply Assurance: Analytically confirmed identity and purity are provided with every batch, ensuring experimental reproducibility from discovery through development.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 24033-09-8
Cat. No. B11954422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Piperonylidene-P-anisidine
CAS24033-09-8
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H13NO3/c1-17-13-5-3-12(4-6-13)16-9-11-2-7-14-15(8-11)19-10-18-14/h2-9H,10H2,1H3
InChIKeyLHCPXNKAWYIPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Piperonylidene-P-anisidine: Compound Overview


N-Piperonylidene-P-anisidine (CAS 24033-09-8), also known as 4-methoxy-N-(3,4-methylenedioxybenzylidene)aniline, is a Schiff base formed from the condensation of piperonal and p-anisidine [1]. This compound, with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol , is a member of the benzylideneaniline class. Its structure features an imine bridge linking a 3,4-methylenedioxyphenyl group and a 4-methoxyphenyl group, imparting distinct electronic and steric properties that differentiate it from other analogs in both synthetic and application-focused research [1].

Substitution Pattern Para-methoxy donor and rigid methylenedioxy ring define electronic and steric profile.
Imine Linkage Stable Schiff base bridge enables condensation and metal coordination chemistry.
Research Entry Entry point for ligand design, conducting polymer monomer, and bioactive scaffold synthesis.

N-Piperonylidene-P-anisidine: Substitution Risks


Selecting a generic benzylideneaniline analog as a direct substitute for N-Piperonylidene-P-anisidine carries significant technical risks in reproducible research and application development. The compound's specific combination of the electron-donating para-methoxy group and the sterically constrained, planar 1,3-benzodioxole ring system creates a unique electronic and spatial profile that is not replicated by its ortho- or meta-methoxy isomers, nor by the unsubstituted piperonylidene aniline [1]. This profile directly impacts fundamental properties such as boiling point, lipophilicity (LogP), and electronic distribution, which in turn govern its behavior in chemical reactions, biological assays, and material science applications. The following quantitative comparisons demonstrate why this specific chemical entity is not interchangeable with closely related compounds .

Unsubstituted Piperonylidene Core

Lower boiling point and LogP may restrict high-temperature processing and alter membrane partitioning profiles.

Ortho- or Meta-Methoxy Isomers

Different substitution position can shift oxidative polymerization kinetics and final polymer microstructure.

Generic Benzylideneaniline

Missing both methoxy and methylenedioxy groups eliminates key electronic and steric control required for reproducible outcomes.

N-Piperonylidene-P-anisidine: Quantitative Differentiators


Boiling Point Elevation

The introduction of a para-methoxy group on the aniline ring of N-Piperonylidene-P-anisidine results in a significantly elevated boiling point compared to the unsubstituted piperonylidene aniline (CAS 27738-39-2). The target compound exhibits a boiling point of 413.8 °C at 760 mmHg, whereas the unsubstituted analog has a predicted boiling point of 363.5±31.0 °C . This 50.3 °C increase is a direct consequence of the increased molecular weight and enhanced dipole moment from the electron-donating methoxy substituent. This property is critical for processes involving high-temperature reactions or distillations, as it provides a wider operational window before phase change occurs.

Boiling Point Elevation
Data to verify
413.8 °C
+50.3 °C vs unsubstituted analog (predicted)
Supports broader thermal processing window
Predicted data for comparator; verify experimentally
Purification Thermal stability Process chemistry

Lipophilicity Enhancement

N-Piperonylidene-P-anisidine has a calculated LogP value of 3.17, which is significantly higher than the LogP of 2.31 for its unsubstituted counterpart, piperonylidene aniline . This increase in lipophilicity, driven by the addition of the methoxy group, is a key determinant in a compound's ability to passively diffuse across biological membranes, including the blood-brain barrier. In medicinal chemistry, a LogP value in this range (1-5) is often desirable for oral bioavailability, whereas the lower value for the unsubstituted analog may limit its permeability. This property makes the target compound a more suitable candidate for cell-based assays and in vivo studies where cellular uptake is critical.

Lipophilicity (LogP)
Data to verify
3.17
+0.86 vs unsubstituted (predicted)
May support membrane permeation studies
Predicted LogP; confirm with experiment
Drug discovery ADME Bioavailability

Isomer Reactivity Profile

The position of the methoxy substituent on the aniline ring profoundly affects the oxidative polymerization kinetics. Studies on anisidine isomers show that the reactivity order is o-anisidine > p-anisidine > m-anisidine, driven by differences in the stabilization of radical cation intermediates and steric hindrance during para-coupling [1]. As N-Piperonylidene-P-anisidine is derived from p-anisidine, it will exhibit a distinct polymerization rate and polymer microstructure compared to a hypothetical N-piperonylidene-o-anisidine or N-piperonylidene-m-anisidine [2]. While direct head-to-head data for the complete Schiff bases is unavailable, this well-established class-level principle for the parent amines is highly predictive and guides the selection of the para-isomer for achieving desired polymer properties, such as higher linearity and conductivity.

Isomer Reactivity Profile
Class-level inference
p-Anisidine core: Intermediate
>
o: Highest; m: Lowest
Isomer position may influence polymerization kinetics
Class-level inference from parent amine electrochemistry
Polymer synthesis Electrochemistry Isomer selectivity

N-Piperonylidene-P-anisidine: High-Value Applications


Ligands for Transition Metal Catalysis

The unique combination of the sterically demanding 1,3-benzodioxole group and the electron-donating p-methoxy group in N-Piperonylidene-P-anisidine creates a bidentate (N,O) ligand environment that can stabilize metal centers in unique geometries. The higher lipophilicity (LogP 3.17) of the ligand compared to its unsubstituted analog (LogP 2.31) can also improve the solubility and stability of the resulting metal complex in non-polar organic solvents, which is a key advantage for homogeneous catalysis [1]. This makes the compound a valuable starting material for researchers developing new catalysts for cross-coupling, polymerization, or oxidation reactions.

Scaffold for Bioactive Molecules

For medicinal chemists engaged in hit-to-lead optimization, the enhanced lipophilicity (LogP 3.17) of this scaffold directly addresses the challenge of improving cell permeability and oral bioavailability. Starting with N-Piperonylidene-P-anisidine provides a 0.86 LogP unit advantage over the unsubstituted core, which can translate to a significant increase in passive membrane diffusion [1]. This scaffold is therefore prioritized over more polar analogs when the target profile requires a balance between solubility and permeability, or when aiming to cross the blood-brain barrier.

Conducting Polymer Monomer

Materials scientists synthesizing poly(anisidine)-type conducting polymers can use N-Piperonylidene-P-anisidine to precisely control the polymerization process. The inherent reactivity of the p-anisidine core, known to be intermediate between the highly reactive ortho and the unreactive meta isomers, allows for a more manageable and controlled polymerization [1]. The bulky 1,3-benzodioxole group further influences the polymer's conformation and electronic properties, offering a distinct structural motif compared to simpler aniline-based polymers. This level of control is critical for developing materials with consistent and reproducible conductivity, electrochromic behavior, or sensor response.

Application
Selection Property
Validation Focus
Ligand for Metal Catalysis
Bidentate (N,O) donor set with steric benzodioxole bulk
Complex solubility and stability in non-polar media
Scaffold for Bioactive Molecules
Lipophilicity-balanced permeability profile
Passive membrane diffusion and oral absorption models
Conducting Polymer Monomer
Controlled oxidative polymerization kinetics
Electrochromic response and sensor reproducibility

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